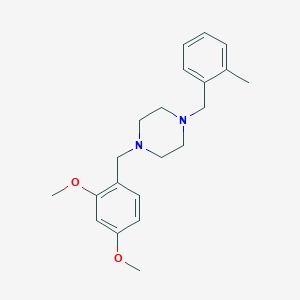
N-(3,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine
Overview
Description
N-(3,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine, commonly referred to as DFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTZ belongs to the class of triazole antifungal agents and has been shown to possess potent antifungal activity against a wide range of fungal species.
Mechanism of Action
The mechanism of action of DFTZ involves inhibition of fungal cytochrome P450 enzymes, which are responsible for the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to disruption of the fungal cell membrane and ultimately results in fungal cell death.
Biochemical and Physiological Effects
DFTZ has been shown to have minimal toxicity to mammalian cells and has a favorable pharmacokinetic profile, making it a promising candidate for further drug development. In addition to its antifungal activity, DFTZ has also been shown to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFTZ is its broad-spectrum antifungal activity, which makes it a promising candidate for the treatment of a wide range of fungal infections. However, its efficacy against certain fungal species may be limited, and further studies are needed to determine its optimal dosage and treatment duration.
Future Directions
Future research on DFTZ could focus on the development of novel formulations and delivery systems to improve its efficacy and bioavailability. Additionally, further studies are needed to explore its potential applications in the treatment of inflammatory diseases and to elucidate its mechanism of action in more detail.
Scientific Research Applications
DFTZ has been extensively studied for its antifungal properties and has shown promising results in the treatment of fungal infections in both in vitro and in vivo studies. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
properties
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-13-4-3-11(6-14(13)17)20-12-2-1-5-21(7-12)15(23)8-22-10-18-9-19-22/h3-4,6,9-10,12,20H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFYHVVCXKMBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{3-(4-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896121.png)

![ethyl 2-acetyl-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylate](/img/structure/B3896132.png)
![5-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3896146.png)

![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3896153.png)
![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3896162.png)

![N-benzyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3896184.png)
